molecular formula C16H16N2OS B2507853 N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide CAS No. 2305515-06-2

N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide

货号 B2507853
CAS 编号: 2305515-06-2
分子量: 284.38
InChI 键: YJHMAKFHKRHUKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide, also known as DTP3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DTP3 has been shown to inhibit the activity of a protein called MDMX, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDMX by DTP3 can lead to the activation of p53, which is known to play a critical role in the prevention of cancer.

作用机制

N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide works by inhibiting the activity of MDMX, which is a negative regulator of p53. Inhibition of MDMX by N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide can lead to the activation of p53, which is known to play a critical role in the prevention of cancer. Activation of p53 can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been shown to have minimal toxicity in normal cells.

实验室实验的优点和局限性

One of the advantages of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide is its specificity for MDMX inhibition, which makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide is its poor solubility, which can limit its effectiveness in vivo.

未来方向

Future research on N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide could focus on improving its solubility and pharmacokinetic properties to increase its effectiveness in vivo. In addition, further studies could investigate the potential of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide in combination with other cancer therapies to enhance its therapeutic efficacy. Finally, studies could investigate the potential of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide in the treatment of other diseases beyond cancer, such as neurodegenerative diseases.

合成方法

The synthesis of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-bromo-4'-nitroacetophenone with 2-aminothiophene to form 2-(4'-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5-amine. This intermediate is then treated with propargyl bromide to form N-(4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl)prop-2-yn-1-amine, which is subsequently reacted with acetic anhydride to produce N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide.

科学研究应用

N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of MDMX by N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide can lead to the activation of p53, which is known to play a critical role in the prevention of cancer. N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia.

属性

IUPAC Name

N-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-16(19)17-13-3-5-14(6-4-13)18-9-7-15-12(11-18)8-10-20-15/h2-6,8,10H,1,7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHMAKFHKRHUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。